molecular formula C23H27FN4O2 B6588109 N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1324347-58-1

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B6588109
CAS No.: 1324347-58-1
M. Wt: 410.5 g/mol
InChI Key: MEVDWHYYDSQSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.21180428 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring with a benzyl substituent.
  • An oximidazolidin moiety linked to a fluorophenyl group.

The molecular formula is C22H27FN2OC_{22}H_{27}FN_2O with a molecular weight of approximately 353.41 g/mol. The structural uniqueness, particularly the presence of the fluorinated phenyl group, may enhance its interaction with biological targets.

Analgesic and Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant analgesic and anti-inflammatory activities. The mechanisms proposed for these effects include:

  • Modulation of neurotransmitter systems.
  • Inhibition of enzymes involved in inflammatory pathways.

Preliminary studies suggest that this compound may interact with sigma receptors , which are known to play roles in pain modulation and neuroprotection.

Interaction Mechanisms

Understanding how this compound engages with biological targets is crucial for elucidating its pharmacological profile. Initial findings indicate potential binding affinities to sigma receptors, warranting further investigation into its therapeutic applications and side effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the piperidine ring.
  • Introduction of the benzyl and fluorophenyl substituents.
  • Construction of the oxoimidazolidin moiety.

Careful control of reaction conditions is essential to achieve high yields and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into their therapeutic potential:

CompoundStructure FeaturesBiological Activity
N-(1-benzylpiperidin-4-yl)acetamideBenzylpiperidine + AcetamideAnalgesic properties
2-[3-(4-chlorophenyl)-6-oxopyridazin]acetamideChlorophenyl + PyridazineAnti-inflammatory activity
N-(4-methylbenzyl)piperidin-4-aminesMethylbenzene + PiperidinePotential antidepressant effects

The unique combination of structural components in this compound may enhance its pharmacological profile compared to other similar compounds, making it a candidate for further drug development.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c24-20-8-4-5-9-21(20)28-15-14-27(23(28)30)17-22(29)25-19-10-12-26(13-11-19)16-18-6-2-1-3-7-18/h1-9,19H,10-17H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVDWHYYDSQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.